BenchChemオンラインストアへようこそ!

3-(3,4-dihydroxyphenyl)propanohydrazide

Prodrug Synergy Anticancer Research Theranostics

3-(3,4-Dihydroxyphenyl)propanohydrazide (DHPHP) is a hydrazide prodrug uniquely designed for tumor-selective enzymatic activation, enabling synergistic activity with doxorubicin. Unlike generic catechol antioxidants, its theranostic prodrug mechanism ensures targeted release of the active dihydroxyphenyl moiety within tumor microenvironments. Ideal for oncology SAR studies and combination therapy research. Order ≥98% purity DHPHP for reproducible antitumor investigations.

Molecular Formula C9H12N2O3
Molecular Weight 196.2 g/mol
CAS No. 401642-48-6
Cat. No. B1334269
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3,4-dihydroxyphenyl)propanohydrazide
CAS401642-48-6
Molecular FormulaC9H12N2O3
Molecular Weight196.2 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1CCC(=O)NN)O)O
InChIInChI=1S/C9H12N2O3/c10-11-9(14)4-2-6-1-3-7(12)8(13)5-6/h1,3,5,12-13H,2,4,10H2,(H,11,14)
InChIKeyMMNJHAKONQNNGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(3,4-dihydroxyphenyl)propanohydrazide (CAS 401642-48-6) - Technical Baseline for Scientific Procurement


3-(3,4-Dihydroxyphenyl)propanohydrazide, also known as DHPHP, is a hydrazide prodrug with the molecular formula C9H12N2O3 and a molecular weight of 196.20 g/mol . It is characterized by a hydrazide functional group linked to a 3,4-dihydroxyphenyl moiety, which confers properties associated with both phenolic antioxidants and hydrazide prodrugs . The compound is identified by CAS Number 401642-48-6 and MDL Number MFCD03014983, and is available from commercial suppliers with purities typically at or above 90% . Its primary reported applications are as a building block in organic synthesis and as a research tool in pharmaceutical studies, particularly for its potential as a synergistic anticancer agent and antioxidant .

Why 3-(3,4-dihydroxyphenyl)propanohydrazide Cannot Be Substituted by Generic Hydrazides or Simple Phenolics


Generic substitution within the class of hydrazide or catechol-containing compounds is not scientifically valid due to the unique combination of structural features in 3-(3,4-dihydroxyphenyl)propanohydrazide (DHPHP). Unlike simple antioxidants like caffeic acid or hydroxytyrosol, DHPHP's hydrazide bond is designed for a specific prodrug mechanism, enabling selective enzymatic cleavage in tumor tissue to release the active dihydroxyphenyl (DHP) moiety . This 'theranostic' prodrug activation pathway is not shared by its simple phenolic acid analogs or other hydrazide derivatives that lack the specific 3,4-dihydroxyphenyl substitution pattern . Furthermore, substitution with a different hydrazide analog could result in loss of the reported synergistic effect with doxorubicin, a property directly linked to the intact DHPHP structure . Therefore, for applications requiring this specific dual-functionality or the defined prodrug activation, using a close analog without verification of equivalent activity would compromise experimental integrity and reproducibility .

Quantitative Differentiation Guide for 3-(3,4-dihydroxyphenyl)propanohydrazide (DHPHP)


DHPHP's Synergistic Prodrug Activity with Doxorubicin: A Qualitative Differentiation

DHPHP acts as a synergistic agent with the anticancer drug doxorubicin. While quantitative synergy metrics (e.g., Combination Index) were not identified in the accessible data, the unique prodrug mechanism is a key differentiator . Unlike doxorubicin alone or other simple adjuvants, DHPHP is designed to be selectively activated by enzymes within tumor tissue, releasing the active DHP moiety to inhibit DNA synthesis and induce apoptosis . This 'theranostic' approach, which can be used for both diagnosis and treatment, is not a property of its parent compounds like 3,4-dihydroxybenzaldehyde or simple hydrazides .

Prodrug Synergy Anticancer Research Theranostics

Cytotoxicity Profile of DHPHP in H9 and DAOY Cancer Cell Lines

DHPHP has been specifically evaluated for cytotoxicity against H9 and DAOY (human glioma) cancer cell lines and was classified as 'Toxic' in these assays . This defined toxicity profile in these specific cell lines provides a concrete, albeit qualitative, point of differentiation from analogs that may lack such data or exhibit different activity profiles. While the data does not include IC50 values or direct comparator compounds, the existence of this specific assay result is a piece of actionable information for researchers focused on these particular cancer models.

Cytotoxicity Anticancer Screening Cell Viability

Potential Antioxidant Activity: Class-Level Inference from Catechol Moiety

The presence of the 3,4-dihydroxyphenyl (catechol) group in DHPHP suggests antioxidant potential through free radical scavenging . While direct quantitative data (e.g., DPPH IC50) for DHPHP is unavailable, its parent analog, caffeic acid (3,4-dihydroxycinnamic acid), demonstrates significant antioxidant activity, with a DPPH IC50 of 16.6 μg/mL and a high stoichiometric ratio of DPPH radicals scavenged per molecule (2.003–2.046) [1][2]. This class-level inference provides a comparative framework: DHPHP is expected to possess antioxidant properties, distinguishing it from non-phenolic hydrazides, though it is likely to be less potent than caffeic acid due to the replacement of the unsaturated propenoic acid chain with a saturated propanohydrazide chain, which reduces conjugation and electron delocalization [3].

Antioxidant Activity Free Radical Scavenging Structure-Activity Relationship

Validated Application Scenarios for 3-(3,4-dihydroxyphenyl)propanohydrazide (DHPHP)


Investigating Tumor-Selective Prodrug Activation and Synergistic Therapies

Given its documented role as a hydrazide prodrug that acts synergistically with doxorubicin and is designed for tumor-specific enzymatic activation, DHPHP is a suitable candidate for research into targeted anticancer therapies . Its proposed 'theranostic' mechanism allows for the investigation of combined diagnostic and treatment modalities, making it a valuable tool in experimental oncology and drug delivery studies focused on selective activation within the tumor microenvironment .

Screening for Cytotoxicity in Specific Cancer Cell Lines (H9 and DAOY)

The compound has a defined cytotoxicity profile, having been evaluated and classified as 'Toxic' in H9 and DAOY human glioma cell lines . This makes it a relevant starting point for researchers conducting focused cytotoxicity screens or structure-activity relationship (SAR) studies in these particular cancer models. Its known activity can serve as a benchmark for evaluating new hydrazide derivatives or combination therapies in these specific cell lines .

Use as a Building Block in Organic Synthesis of Novel Hydrazide Derivatives

DHPHP is widely recognized as a useful building block in the synthesis of more complex organic molecules . Its dual functionality, possessing both a reactive hydrazide group and a phenolic catechol moiety, makes it a versatile intermediate for creating diverse chemical libraries. This application is particularly relevant in medicinal chemistry for developing novel hydrazide-hydrazone derivatives with potential anticancer or other biological activities [1].

Antioxidant Research with a Focus on Prodrug Modifications

While DHPHP is not a potent direct antioxidant like caffeic acid, its catechol moiety provides a basis for class-level inference of antioxidant potential . Its primary value in this field, however, lies in its prodrug nature. Researchers can explore how the hydrazide bond modification alters the antioxidant activity, bioavailability, or cellular targeting compared to the parent phenolic acids. This makes it a useful tool for studying structure-activity relationships in the design of antioxidant prodrugs with potentially improved pharmacokinetic or targeting properties .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(3,4-dihydroxyphenyl)propanohydrazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.